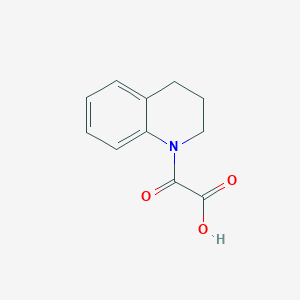

1,2-二氢喹啉-1(2H)-基(氧代)乙酸

描述

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学研究应用

Scientific Research Applications

Biology

- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular membrane integrity, leading to cell death. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli by interfering with cell wall synthesis and membrane integrity.

- Anticancer Activity : Research indicates that 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can inhibit the proliferation of cancer cells. Studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms such as apoptosis induction .

Medicine

- Therapeutic Development : The compound is being investigated for potential therapeutic applications in treating diseases such as cancer and infections. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

- Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's, derivatives of this compound have shown promise by inhibiting acetylcholinesterase and monoamine oxidase-B, suggesting potential for cognitive enhancement or neuroprotection .

Industry

- Agrochemicals : The compound's biological activity extends to applications in agriculture, where it may be used in the development of new agrochemicals aimed at pest control or plant protection.

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid against various strains:

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |

| Escherichia coli | Inhibitory | Interference with cell wall synthesis |

| Candida albicans | Inhibitory | Membrane disruption |

The results indicated that the compound could serve as a novel antimicrobial agent with significant potential in clinical settings.

Cancer Cell Studies

Research published in MDPI evaluated the anticancer effects of this compound among others. The study showed significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways. The findings suggest that derivatives of this compound could be developed into effective anticancer therapies .

Neuroprotective Studies

In a study focused on Alzheimer's disease models, compounds related to 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid exhibited dual-target inhibition against acetylcholinesterase and monoamine oxidase-B. This dual inhibition suggests potential therapeutic efficacy in enhancing cognitive function and protecting against neurodegeneration .

生化分析

Biochemical Properties

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, derivatives of similar compounds have shown activity against certain pathogens by disrupting biological membrane systems .

Cellular Effects

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies on related compounds have demonstrated effects on cell proliferation and cytotoxic activities against cancer cell lines . These effects are crucial for understanding the potential therapeutic applications of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.

Molecular Mechanism

The molecular mechanism of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, similar compounds have been shown to inhibit specific enzymes, leading to cytotoxic effects in certain cell lines . Understanding these mechanisms is essential for developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies on related compounds have indicated that their efficacy can vary with time, and their stability is crucial for maintaining their biological activity . Long-term studies are necessary to fully understand the temporal effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.

Dosage Effects in Animal Models

The effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can vary with different dosages in animal models. This includes threshold effects and potential toxic or adverse effects at high doses. Research on similar compounds has shown that their efficacy and safety profiles can be dose-dependent . Understanding the dosage effects is vital for determining the therapeutic window and potential side effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.

Metabolic Pathways

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Studies on related compounds have demonstrated their involvement in key metabolic processes, which can impact their overall biological activity . Understanding these pathways is essential for predicting the metabolic fate of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.

Transport and Distribution

The transport and distribution of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid within cells and tissues are critical for its biological activity. This includes interactions with transporters and binding proteins, as well as its localization and accumulation in specific tissues . Understanding these factors is important for optimizing the delivery and efficacy of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.

Subcellular Localization

The subcellular localization of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can affect its activity and function. This includes targeting signals and post-translational modifications that direct it to specific compartments or organelles. Research on similar compounds has shown that their localization can influence their biological effects . Understanding the subcellular localization is crucial for elucidating the mechanisms of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with oxoacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.

化学反应分析

Types of Reactions

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce 3,4-dihydroquinoline derivatives with different functional groups.

作用机制

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline skeleton and is known for its biological activities.

8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.

3,4-Dihydro-1H-quinolin-2-one: A related compound with similar chemical properties.

Uniqueness

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This allows for the development of a wide range of derivatives with varying biological activities and applications.

生物活性

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties. The synthesis methods and structure-activity relationships are also discussed.

Chemical Structure and Synthesis

The chemical structure of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid features a quinoline backbone with an oxo group and an acetic acid moiety. This compound can be synthesized through various methods, including hydrolysis of pyranoquinolinones or via palladium-catalyzed reactions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid exhibits significant antimicrobial properties. It has been shown to disrupt cellular membrane integrity in certain pathogens, leading to cell death. Notably, studies have demonstrated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |

| Escherichia coli | Inhibitory | Cell wall synthesis interference |

| Candida albicans | Inhibitory | Membrane disruption |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it induces apoptosis in several cancer types by modulating specific signaling pathways. For instance, it has shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 12.3 | Cell cycle arrest |

| HeLa | 10.8 | ROS generation |

Neuroprotective Effects

Recent studies have focused on the neuroprotective potential of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid, particularly in the context of Alzheimer's disease. Compounds derived from this scaffold have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases.

- Inhibition Potency : The compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-B, indicating strong inhibitory activity.

- Blood-Brain Barrier Penetration : Studies suggest that it can effectively cross the blood-brain barrier, making it a viable candidate for central nervous system therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted by Redalyc demonstrated that derivatives of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid exhibited potent activity against Staphylococcus aureus and E. coli, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Studies : Research published in MDPI evaluated the anticancer effects of various quinoline derivatives, including 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid, showing significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways .

- Neuroprotective Studies : In a study focused on Alzheimer's disease models, compounds with the 3,4-dihydroquinoline structure exhibited dual-target inhibition against AChE and MAO-B, demonstrating potential therapeutic efficacy .

属性

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNDXNKYPCIUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649321 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018565-99-5 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。